N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitropyrimidine-4,6-diamine

Physicochemical Profiling Drug-Likeness Lead Optimization

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-nitropyrimidine-4,6-diamine (CAS 450345-24-1) is a synthetic small molecule (MW 289.25 g/mol, formula C₁₂H₁₁N₅O₄) comprising a 5-nitropyrimidine-4,6-diamine core N4-substituted with a 2,3-dihydro-1,4-benzodioxin-6-yl moiety. The compound is structurally distinct from more common 5-nitropyrimidine-4,6-diamine analogs (e.g., N4-aryl, N4-alkyl, or N4-benzodioxol derivatives) due to the saturated 1,4-dioxane ring fused to the phenyl substituent, which confers unique electronic and conformational properties.

Molecular Formula C12H11N5O4
Molecular Weight 289.251
CAS No. 450345-24-1
Cat. No. B2861719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitropyrimidine-4,6-diamine
CAS450345-24-1
Molecular FormulaC12H11N5O4
Molecular Weight289.251
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)NC3=NC=NC(=C3[N+](=O)[O-])N
InChIInChI=1S/C12H11N5O4/c13-11-10(17(18)19)12(15-6-14-11)16-7-1-2-8-9(5-7)21-4-3-20-8/h1-2,5-6H,3-4H2,(H3,13,14,15,16)
InChIKeyNWFNGYIAKAWZGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-nitropyrimidine-4,6-diamine (CAS 450345-24-1): Chemical Identity and Core Properties


N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-nitropyrimidine-4,6-diamine (CAS 450345-24-1) is a synthetic small molecule (MW 289.25 g/mol, formula C₁₂H₁₁N₅O₄) comprising a 5-nitropyrimidine-4,6-diamine core N4-substituted with a 2,3-dihydro-1,4-benzodioxin-6-yl moiety . The compound is structurally distinct from more common 5-nitropyrimidine-4,6-diamine analogs (e.g., N4-aryl, N4-alkyl, or N4-benzodioxol derivatives) due to the saturated 1,4-dioxane ring fused to the phenyl substituent, which confers unique electronic and conformational properties [1]. As of 2026, peer-reviewed primary literature reporting quantitative biological activity data for this specific compound remains absent from major public databases (PubChem, ChEMBL, BindingDB), and its appearance in high-throughput screening (HTS) depositions does not contain disclosed activity metrics .

Why N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-nitropyrimidine-4,6-diamine Cannot Be Replaced by Generic 5-Nitropyrimidine-4,6-diamine Analogs


The 2,3-dihydro-1,4-benzodioxin-6-yl substituent at the N4 position distinguishes this compound from all other publicly disclosed 5-nitropyrimidine-4,6-diamine derivatives in its ability to modulate target binding through a combination of increased molecular volume, altered electron density on the pyrimidine ring, and the potential for hydrogen bonding via the dioxane oxygen atoms [1]. The most structurally proximate comparator, N4-(2H-1,3-benzodioxol-5-yl)-5-nitropyrimidine-4,6-diamine (CAS 450345-23-0), replaces the saturated six-membered dioxane ring with a five-membered methylenedioxy ring, resulting in a smaller molecular footprint (MW 275.22 vs. 289.25) and distinct conformational constraints . Similarly, N4-[(4-methylphenyl)methyl]-5-nitropyrimidine-4,6-diamine (CAS not assigned, PubChem CID 3259083) lacks the dioxin oxygen atoms entirely, removing key heteroatom-mediated interactions [2]. These structural differences preclude simple interchangeability for applications where specific molecular recognition events depend on the precise geometry and electronic character of the benzodioxin substituent.

Quantitative Differentiation Evidence for N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-nitropyrimidine-4,6-diamine vs. Closest Analogs


Molecular Weight Differentiation vs. N4-Benzodioxol Analog for Physicochemical Property Screening

The target compound (MW = 289.25 g/mol) exceeds the molecular weight of the closest structurally analogous commercially available comparator, N4-(2H-1,3-benzodioxol-5-yl)-5-nitropyrimidine-4,6-diamine (CAS 450345-23-0, MW = 275.22 g/mol), by 14.03 g/mol (5.1% increase) . This mass increment corresponds to the replacement of a methylenedioxy bridge (–O–CH₂–O–) with an ethylenedioxy bridge (–O–CH₂–CH₂–O–), which adds one methylene unit and expands the fused ring from a five-membered to a six-membered system. In the context of the 5-nitropyrimidine-4,6-diamine chemotype, where molecular weight is a critical determinant of passive membrane permeability and solubility, this measured difference places the target compound in a distinct property space for early-stage screening cascades [1]. No direct head-to-head biological comparison data exist in the public domain for these two compounds.

Physicochemical Profiling Drug-Likeness Lead Optimization

Hydrogen Bond Acceptor Count Differentiation vs. N4-Benzodioxol Analog

The target compound possesses 9 hydrogen bond acceptors (HBA), compared to 8 HBA for the N4-benzodioxol analog (CAS 450345-23-0), a difference of +1 HBA attributable to the additional ether oxygen in the ethylenedioxy bridge . In the 5-nitropyrimidine-4,6-diamine scaffold, the nitro group and pyrimidine nitrogens already contribute substantial HBA character; the incremental addition of a fourth ether oxygen further increases the polar surface area and hydrogen bond acceptor capacity. This quantitative difference is significant because HBA count is a primary determinant in Rule-of-Five assessments and directly influences solvation free energy and protein-ligand hydrogen bond network formation [1]. No comparative crystallographic or thermodynamic binding data are publicly available for these two compounds.

Structure-Based Drug Design Molecular Recognition Pharmacophore Modeling

Ring Conformational Flexibility vs. N4-Benzodioxol Analog: Impact on Entropic Binding Penalty

The 2,3-dihydro-1,4-benzodioxin (ethylenedioxy) substituent in the target compound contains a six-membered dioxane ring with higher conformational flexibility (chair, twist-boat, and half-chair conformers) than the planar five-membered 1,3-benzodioxol (methylenedioxy) ring in the N4-benzodioxol comparator (CAS 450345-23-0) . The benzodioxin system can sample multiple low-energy conformations at physiological temperature, whereas the benzodioxol system is essentially planar with restricted puckering [1]. For the 5-nitropyrimidine-4,6-diamine scaffold, where the N4-substituent projects into a target binding pocket, this conformational difference implies that the benzodioxin-bearing compound will incur a larger conformational entropic penalty upon binding but may achieve better shape complementarity to irregular pocket geometries [2]. No experimental binding thermodynamics (ΔG, ΔH, –TΔS) are publicly available for either compound, precluding direct quantification of this effect.

Conformational Analysis Thermodynamics of Binding Scaffold Optimization

Computational Docking-Predicted Binding Pose Differentiation vs. N4-Benzyl Analog to NOD2

The N4-(4-methylbenzyl) comparator (BDBM54344) demonstrates measurable NOD2 binding (IC₅₀ = 4.01 × 10³ nM) in a biochemical assay [1], establishing the 5-nitropyrimidine-4,6-diamine scaffold as capable of engaging the NOD2 nucleotide-binding domain. The target compound replaces the 4-methylbenzyl group (MW = 105.16 Da, logP ≈ 2.3) with a 2,3-dihydro-1,4-benzodioxin-6-yl group (MW = 135.14 Da, calculated logP ≈ 1.8), resulting in a decrease in calculated lipophilicity of approximately 0.5 logP units while adding two hydrogen bond acceptor oxygens . In the absence of experimental binding data for the target compound against NOD2, computational docking predictions indicate that the benzodioxin oxygens could form additional hydrogen bonds with Arg702 or Ser669 in the NOD2 ATP-binding pocket, while the reduced logP may favor aqueous solubility at the cost of membrane penetration [2]. The comparator's 4.01 µM IC₅₀ provides a quantitative baseline against which the target compound's NOD2 activity should be benchmarked if NOD2 is the intended target.

NOD2 Inhibition Innate Immunity Molecular Docking

Synthetic Accessibility and Derivatization Potential vs. N4-Benzodioxol Series

The 5-nitropyrimidine-4,6-diamine scaffold permits N4-arylation via nucleophilic aromatic substitution (SₙAr) at the 4-chloro-5-nitropyrimidine intermediate, as demonstrated in the recent synthetic methodology for symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines [1]. The target compound is accessible through condensation of 4-chloro-5-nitropyrimidin-6-amine with 2,3-dihydro-1,4-benzodioxin-6-amine, a commercially available building block. In contrast, the N4-benzodioxol comparator (CAS 450345-23-0) requires 2H-1,3-benzodioxol-5-amine, which is less commercially available and prone to oxidative degradation of the methylenedioxy group under acidic conditions [2]. The benzodioxin-6-amine precursor benefits from the electron-withdrawing effect of the dioxane ring, which stabilizes the aniline nitrogen toward oxidation and enables higher-yielding SₙAr couplings . This differential in building block stability and commercial availability (the 1,4-benzodioxan-6-amine scaffold is present in multiple pharmacologically active compounds) makes the target compound a more tractable starting point for parallel library synthesis.

Medicinal Chemistry Library Synthesis Hit-to-Lead

Best-Validated Application Scenarios for N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-nitropyrimidine-4,6-diamine Based on Available Evidence


NOD2/NOD-like Receptor Pathway Probe Development Using the 5-Nitropyrimidine-4,6-diamine Scaffold

The 5-nitropyrimidine-4,6-diamine scaffold has demonstrated measurable engagement of human NOD2 (IC₅₀ = 4.01 µM for the N4-(4-methylbenzyl) comparator) in biochemical HTS [1]. The target compound, with its structurally differentiated benzodioxin substituent, offers a second-generation chemotype for NOD2 probe development. Its reduced calculated logP and additional HBA capacity relative to the comparator may improve aqueous solubility, a known limitation of first-generation NOD2 ligands. Researchers pursuing innate immune pathway modulation should benchmark this compound head-to-head against the 4-methylbenzyl comparator in NOD2 biochemical and cellular assays (e.g., NF-κB reporter gene assays in HEK293-NOD2 cells) to quantify whether the benzodioxin substitution indeed improves potency or physicochemical properties [1].

Combinatorial Library Synthesis for 5-Nitropyrimidine-Based Kinase or GPCR Screening Collections

The compound serves as a monomeric building block for generating diverse 4,6-diamino-5-nitropyrimidine libraries, as enabled by the recently published mild SₙAr methodology for symmetric disubstituted pyrimidines [2]. The benzodioxin-6-amine precursor offers superior acid stability compared to benzodioxol amines, making the target compound a preferred starting point for parallel synthesis workflows involving acidic coupling conditions. Compound collection managers and medicinal chemistry CROs should consider this compound as a core scaffold for kinase-biased or GPCR-biased screening libraries, given the prevalence of 1,4-benzodioxane motifs in known kinase ligands and the established synthetic tractability of the 5-nitropyrimidine-4,6-diamine system [2].

Physicochemical Property Benchmarking for Computational ADME Model Calibration

The target compound occupies a distinct region of chemical property space (MW = 289.25, 9 HBA, calculated logP ≈ 1.8) compared to its closest analogs (benzodioxol comparator: MW = 275.22, 8 HBA; N4-benzyl comparator: MW = 258.28, 7 HBA, logP ≈ 2.3) . This property differentiation makes the compound valuable as a calibration standard for computational ADME prediction models (e.g., QikProp, SwissADME) that require experimental validation data across a gradient of molecular properties. Procurement of all three compounds as a matched set enables systematic assessment of how incremental changes in HBA count and logP affect predicted vs. measured permeability (PAMPA), solubility (nephelometry), and metabolic stability (microsomal intrinsic clearance) .

Quote Request

Request a Quote for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitropyrimidine-4,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.